2,2-Dimethyltetrahydrofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
2,2-dimethyloxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)5(6(8)9)3-4-10-7/h5H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNSNBRDICMZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870404 | |
| Record name | 2,2-Dimethyloxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39161-17-6 | |
| Record name | 2,2-dimethyloxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyltetrahydrofuran-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-butanediol, in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the tetrahydrofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms on the tetrahydrofuran ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2,2-Dimethyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-dimethyltetrahydrofuran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following tetrahydrofuran- and furan-carboxylic acid derivatives are structurally or functionally related to 2,2-dimethyltetrahydrofuran-3-carboxylic acid:
Physicochemical Properties
- Solubility : Tetrahydrofuran-2-carboxylic acid is water-soluble (21°C melting point) , whereas methylated or oxidized derivatives (e.g., 5-oxo analogs) may exhibit lower aqueous solubility due to hydrophobic groups.
- Thermal Stability : Methyl and aryl substituents (e.g., in ) enhance thermal stability, as seen in higher molecular weight derivatives .
Biological Activity
2,2-Dimethyltetrahydrofuran-3-carboxylic acid (C7H12O3) is an organic compound that has garnered attention in various fields, particularly in chemistry and biology. This compound is a derivative of tetrahydrofuran and features a carboxylic acid functional group, which plays a crucial role in its biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a tetrahydrofuran ring with two methyl groups at the 2-position and a carboxylic acid group at the 3-position. The presence of these functional groups contributes to its reactivity and interactions within biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing enzyme activity and receptor binding.
Key Mechanisms:
- Enzyme Interaction : The compound may modulate enzyme activity by acting as an inhibitor or activator through binding to active sites or allosteric sites.
- Receptor Modulation : It has been shown to interact with specific receptors involved in inflammatory responses and other biological processes.
Therapeutic Applications
Research indicates that this compound has potential therapeutic applications in several areas:
- Anti-inflammatory Effects : Studies have demonstrated its inhibitory effects on airway inflammation and septicemia, suggesting it may be beneficial in treating inflammatory diseases .
- Cancer Research : Preliminary findings indicate that this compound exhibits anti-cancer properties, with specific mechanisms targeting cancer cell proliferation .
- Neuroprotection : There is emerging evidence that it may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study published in Biological Chemistry reported that this compound showed significant inhibition of inflammatory pathways in vitro, highlighting its potential as a therapeutic agent against chronic inflammatory conditions .
- Another research article focused on its role as an agonist for the FPRL1 receptor, which is implicated in various diseases including cancers and immune disorders. This suggests that the compound could serve as a lead for drug development targeting these conditions .
Data Table: Summary of Biological Activities
Q & A
How can researchers optimize the enantioselective synthesis of 2,2-Dimethyltetrahydrofuran-3-carboxylic acid to achieve high stereochemical purity?
Advanced Research Focus
The steric hindrance from the 2,2-dimethyl substituents complicates enantioselective synthesis. To optimize stereochemical purity:
- Chiral Catalysts : Use transition-metal catalysts (e.g., Ru or Rh complexes) with chiral ligands like BINAP to control asymmetric induction during cyclization or carboxylation steps .
- Reaction Conditions : Lower temperatures (e.g., –20°C to 0°C) reduce racemization, while polar aprotic solvents (THF or DMF) enhance regioselectivity .
- Analytical Validation : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and ¹H/¹³C NMR with chiral shift reagents to confirm enantiomeric excess (≥98%) .
What strategies resolve contradictions between computational predictions and experimental outcomes in the reactivity of this compound derivatives?
Advanced Research Focus
Discrepancies often arise from solvation effects or unaccounted steric interactions:
- Hybrid DFT/MD Studies : Combine density functional theory (DFT) with molecular dynamics (MD) simulations to model solvent interactions and transition states .
- Kinetic Isotope Effects (KIE) : Compare experimental KIE values with computational predictions to validate proposed mechanisms (e.g., acid-catalyzed ring-opening vs. nucleophilic substitution) .
- Byproduct Analysis : Use LC-MS to identify minor intermediates not predicted computationally, refining reaction pathways .
What are critical considerations in designing stability studies for this compound under varying pH and temperature conditions?
Advanced Research Focus
Stability studies must address hydrolytic and oxidative degradation:
- pH-Dependent Hydrolysis : Test aqueous solutions (pH 1–13) at 25°C and 40°C, monitoring via UV-Vis spectroscopy for carbonyl group degradation (λmax = 210–230 nm) .
- Oxidative Stability : Expose samples to H₂O₂ or O₂, using GC-MS to detect volatile degradation products (e.g., CO₂ or dimethylfuran derivatives) .
- Storage Recommendations : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photolytic cleavage .
How can researchers address discrepancies in reported biological activities of this compound analogs?
Advanced Research Focus
Variability in bioactivity data may stem from structural modifications or assay conditions:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) and evaluate inhibitory effects on target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization assays .
- Standardized Assays : Adopt uniform protocols (e.g., IC50 determination via microplate reader) across studies to minimize inter-lab variability .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites in cell-based assays, clarifying whether observed activity derives from the parent compound or derivatives .
What analytical techniques reliably characterize the purity and structure of this compound, especially in the presence of stereoisomers?
Advanced Research Focus
High-resolution techniques are essential for structural confirmation:
- NMR Spectroscopy : ¹H/¹³C DEPT-Q experiments differentiate diastereomers, while NOESY correlations confirm spatial proximity of methyl groups .
- HPLC-PDA/ELSD : Use C18 columns (5 µm, 4.6 × 250 mm) with 0.1% TFA in H₂O/MeCN gradients to separate stereoisomers, validated against USP standards .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
